molecular formula C21H24N2O5 B3961473 2-(4-cyclohexylphenoxy)-N-(2-methoxy-4-nitrophenyl)acetamide

2-(4-cyclohexylphenoxy)-N-(2-methoxy-4-nitrophenyl)acetamide

Cat. No.: B3961473
M. Wt: 384.4 g/mol
InChI Key: HZEVQTZFQZFGQX-UHFFFAOYSA-N
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Description

2-(4-cyclohexylphenoxy)-N-(2-methoxy-4-nitrophenyl)acetamide is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a cyclohexyl group attached to a phenoxy moiety, which is further connected to an acetamide group substituted with a methoxy and nitro group on the phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-cyclohexylphenoxy)-N-(2-methoxy-4-nitrophenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of 4-cyclohexylphenol: This can be achieved through the Friedel-Crafts alkylation of phenol with cyclohexyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Etherification: The 4-cyclohexylphenol is then reacted with 2-bromoacetyl bromide to form 2-(4-cyclohexylphenoxy)acetyl bromide.

    Amidation: The final step involves the reaction of 2-(4-cyclohexylphenoxy)acetyl bromide with 2-methoxy-4-nitroaniline in the presence of a base such as triethylamine to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-cyclohexylphenoxy)-N-(2-methoxy-4-nitrophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon or iron powder in acetic acid.

    Substitution: Sodium hydride or lithium diisopropylamide in an aprotic solvent like dimethylformamide.

Major Products Formed

    Oxidation: 2-(4-cyclohexylphenoxy)-N-(2-hydroxy-4-nitrophenyl)acetamide.

    Reduction: 2-(4-cyclohexylphenoxy)-N-(2-methoxy-4-aminophenyl)acetamide.

    Substitution: Various substituted acetamides depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-cyclohexylphenoxy)-N-(2-methoxy-4-nitrophenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(4-cyclohexylphenoxy)-N-(2-methoxyphenyl)acetamide: Lacks the nitro group, which may result in different chemical reactivity and biological activity.

    2-(4-cyclohexylphenoxy)-N-(4-nitrophenyl)acetamide: Lacks the methoxy group, potentially altering its interaction with molecular targets.

    2-(4-cyclohexylphenoxy)-N-(2-methoxy-4-chlorophenyl)acetamide: Contains a chlorine atom instead of a nitro group, which may affect its chemical properties and applications.

Uniqueness

2-(4-cyclohexylphenoxy)-N-(2-methoxy-4-nitrophenyl)acetamide is unique due to the presence of both methoxy and nitro groups on the phenyl ring, which can influence its chemical reactivity and biological activity

Properties

IUPAC Name

2-(4-cyclohexylphenoxy)-N-(2-methoxy-4-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O5/c1-27-20-13-17(23(25)26)9-12-19(20)22-21(24)14-28-18-10-7-16(8-11-18)15-5-3-2-4-6-15/h7-13,15H,2-6,14H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZEVQTZFQZFGQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)COC2=CC=C(C=C2)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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